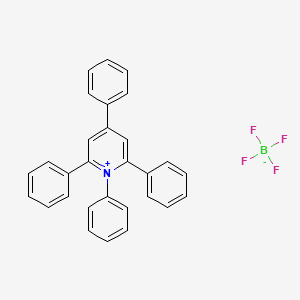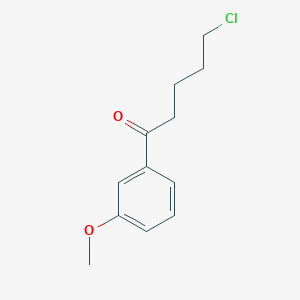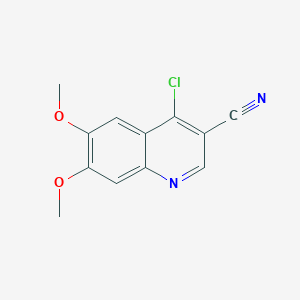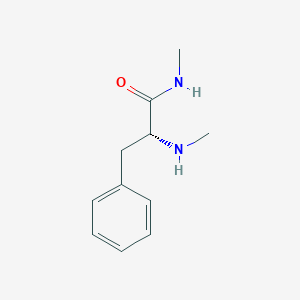
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Vue d'ensemble
Description
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is a chemical compound with the linear formula C29H22BF4N . It has a molecular weight of 471.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a compound similar to 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate, namely (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN, has been reported . This compound was prepared by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . It crystallizes upon cooling of the solution at –15°C .Molecular Structure Analysis
The structure of the synthesized compound consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .Applications De Recherche Scientifique
Potentiometric Precipitation Titration
1,2,4,6-Tetraphenylpyridinium acetate has been utilized in the potentiometric precipitation titration of semimicro quantities of various inorganic anions. The effectiveness of this compound was demonstrated through satisfactory results for a range of anions including perchlorate, perrhenate, periodate, dichromate, permanganate, hexafluorophosphate, and hexachloroplatinate. However, it was noted that fluoroborate yielded less precise results (Selig, 1978).
Spectrophotometric Determination in Metal Analysis
1,2,4,6-Tetraphenylpyridinium, as the acetate or perchlorate, has been applied in the spectrophotometric determination of certain metals. It was used as a counter ion for the extraction of the anionic metal-thiocyanate complex for metals like niobium and gallium. The method provided good precision and accuracy for determining niobium in standard steels and ores and gallium in aluminum (Aznárez et al., 1985) (Ortuño et al., 1986).
Analytical Reagent in Spectrophotometric Analysis
1,2,4,6-Tetraphenylpyridinium perchlorate has been synthesized and characterized as a reagent for forming ion-association complexes. It has been notably effective for the spectrophotometric determination of metals like thallium and gold, forming complexes that are slightly soluble in water but extractable with organic solvents, providing a method with high selectivity and precision (Ruiz et al., 1982) (Ortuño et al., 1984).
Ionic Liquid in Energy Storage Devices
Mixed ionic liquids, including compounds like 1-butyl-4-methylpyridinium tetrafluoroborate, have been studied for potential applications in energy storage devices such as batteries or supercapacitors. These studies focus on the properties of these ionic liquids when mixed with organic solvents and a lithium salt, investigating aspects like viscosity, conductivity, and electrochemical windows (Diaw et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, 2,4,6-Triphenylpyrylium tetrafluoroborate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVXJXAHPJPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506175 | |
| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate | |
CAS RN |
59834-94-5 | |
| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)


![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)


